molecular formula C16H20N2O4 B2791806 Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318288-60-7

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B2791806
CAS No.: 318288-60-7
M. Wt: 304.346
InChI Key: UDUGABBPQCHNJG-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate is a heterocyclic compound featuring a piperazine ring substituted with a 3-oxo group, an ethyl acetate moiety at position 2, and a 4-methylbenzoyl group at position 1 (Figure 1). Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by analogous procedures for related compounds (e.g., fluorobenzoyl derivatives synthesized via reflux with potassium carbonate) .

Properties

IUPAC Name

ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-3-22-14(19)10-13-15(20)17-8-9-18(13)16(21)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGABBPQCHNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of 4-methylbenzoyl chloride with piperazine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base.

    Step 2: Esterification of the resulting intermediate with ethyl chloroacetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with 6 N HCl in ethanol under reflux converts the ester to a carboxylic acid .

  • Basic Hydrolysis : Reaction with 10% NaOH in methanol yields the sodium carboxylate .

Condition Product Reaction Time Reference
6 N HCl, EtOH, reflux2-[1-(4-Methylbenzoyl)-3-oxo-2-piperazinyl]acetic acid4 h
10% NaOH, MeOH, refluxSodium 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate1 h

Nucleophilic Substitution at the Piperazine Ring

The piperazinone ring participates in nucleophilic substitutions, particularly at the N-1 position:

  • Amination : Reaction with 1,2,3,4-tetrahydroisoquinoline in dry DMSO at 100°C introduces a secondary amine group .

  • Thiolate Coupling : Thiol-containing nucleophiles displace the benzoyl group under basic conditions .

Reaction Reagents/Conditions Application Reference
Amidation1,2,3,4-Tetrahydroisoquinoline, Et₃N, DMSO, 100°CAnticancer agent intermediates
Thiol Displacement2-Mercaptoquinazolinone, K₂CO₃, DMFAntimicrobial derivatives

Catalytic Reductions

The ketone group at position 3 of the piperazine ring is reducible:

  • Raney Nickel Catalysis : Hydrogenation under H₂ gas reduces the ketone to a secondary alcohol .

  • Boron Hydride Reduction : NaBH₄ in methanol selectively reduces the carbonyl without affecting the ester .

Reduction Method Conditions Product Reference
H₂, Raney Ni, EtOH50 psi, 60°C, 12 h3-Hydroxypiperazine derivative
NaBH₄, MeOH0°C→rt, 2 h3-Hydroxy intermediate (retained ester)

Cross-Coupling Reactions

The aromatic 4-methylbenzoyl group enables palladium-catalyzed couplings:

  • Suzuki–Miyaura Reaction : Brominated analogs react with arylboronic acids to form biaryl systems .

  • Buchwald–Hartwig Amination : Introduces amino groups at the benzoyl para position .

Coupling Type Catalyst System Substrate Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, toluene, reflux4-Bromo-3-methylbenzoyl derivative
Buchwald–HartwigPd₂(dba)₃, BINAP, Cs₂CO₃, toluene4-Chloro intermediate

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and residual aromatic compounds .

  • Photodegradation : UV exposure in solution leads to cleavage of the ester bond, confirmed by HPLC-MS .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate has been investigated for its potential anticancer properties. Studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The piperazine moiety is known to enhance biological activity, making this compound a candidate for further research in oncology.

2. Antimicrobial Properties
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency compared to standard chemotherapy agents .

Case Study 2: Antimicrobial Testing

Another study explored the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The benzoyl substituent’s electronic and steric properties significantly influence the compound’s reactivity and bioactivity. Key analogs include:

Table 1: Substituent Effects on Benzoyl/Piperazinyl Acetate Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate 4-methylbenzoyl (para) C₁₆H₂₀N₂O₄ 304.34 Base structure for comparison
Ethyl 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate 4-fluorobenzyl (para) C₁₆H₂₀FN₂O₃ 307.34 Benzyl vs. benzoyl; lower logP
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate 2,4-difluorobenzoyl C₁₅H₁₆F₂N₂O₄ 326.30 Enhanced electron-withdrawing effects
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate 3-methoxybenzoyl (meta) C₁₆H₂₀N₂O₅ 320.34 Electron-donating methoxy group
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate 4-fluorophenylsulfonyl C₁₄H₁₆FN₂O₅S 358.35 Sulfonyl group increases polarity

Key Findings :

  • Electron-withdrawing groups (e.g., -F in ) enhance solubility but may reduce membrane permeability compared to the methyl group in the target compound.
  • Benzyl vs.
  • Sulfonyl substituents () introduce strong electron-withdrawing effects and hydrogen-bonding capacity, which may improve target binding but increase synthetic complexity.

Core Structural Modifications

Table 2: Variations in the Piperazinyl Acetate Core
Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Notes Reference
Ethyl 2-(3-oxo-2-piperazinyl)acetate No benzoyl substituent C₈H₁₄N₂O₃ 186.20 mp 102–105°C; corrosive (C)
Ethyl 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetate Benzoxazine-fused core C₁₂H₁₃NO₅ 251.24 Heterocyclic expansion for enhanced rigidity

Key Findings :

  • Removal of the benzoyl group () simplifies the structure but eliminates aromatic interactions critical for bioactivity.

Biological Activity

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate (CAS No. 318288-60-7) is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
Boiling Point: 532.9 ± 45.0 °C (predicted)
Density: 1.182 ± 0.06 g/cm³ (predicted)
pKa: 13.96 ± 0.40 (predicted)

The compound features a piperazine ring substituted with a 4-methylbenzoyl group and an ethyl ester group, which contributes to its biological activity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine).
  • Esterification with ethyl chloroacetate to form the final product.

This method allows for the efficient production of the compound, which can be scaled for industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines, exhibiting cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Interaction: It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis: By triggering apoptotic pathways, it promotes cell death in malignant cells.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent .
  • Cytotoxicity Assessment:
    Another research effort focused on assessing the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed an IC50 value comparable to standard chemotherapeutics, highlighting its potential role in cancer treatment .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
Ethyl (4-methylbenzoyl)acetateModerateLow
Ethyl (2-methylbenzoyl)acetateLowModerate
Ethyl benzoylacetateHighModerate
This compoundHighHigh

This table illustrates that this compound demonstrates superior antimicrobial and anticancer activities compared to its analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including the formation of the piperazine ring and subsequent functionalization. Key steps include:

  • Acylation : Reacting piperazine derivatives with 4-methylbenzoyl chloride under inert atmosphere (e.g., nitrogen) to prevent side reactions .
  • Esterification : Using ethyl oxalyl monochloride or similar reagents to introduce the ethyl acetate moiety .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while reflux conditions (12–24 hours) enhance completion .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:1) effectively isolates the compound .
    • Critical Parameters : Temperature control (±2°C) and anhydrous conditions are essential to avoid hydrolysis of intermediates .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the 4-methylbenzoyl group (aromatic protons at δ 7.2–7.4 ppm) and the piperazinylacetate backbone (N–CH2 at δ 3.5–4.0 ppm) .
  • X-Ray Diffraction (XRD) : Single-crystal XRD using SHELXL/SHELXT software refines the structure, resolving bond angles and torsion angles. Hydrogen atoms are placed via riding models .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 423.5 for C22H25N5O4) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to simulate NMR spectra. Compare experimental vs. computed chemical shifts for discrepancies .
  • Solvent Effects : Account for solvent polarity in simulations (e.g., IEFPCM model for DMSO) to improve alignment with experimental data .
  • Dynamic Effects : Consider conformational flexibility using molecular dynamics (MD) to identify dominant conformers influencing NMR peaks .

Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) via HPLC or TLC at timed intervals. Rate constants (k) reveal steric hindrance from the 4-methylbenzoyl group .
  • Isotopic Labeling : Use 18O-labeled esters to track acyl-oxygen cleavage mechanisms .
  • Computational Modeling : Transition state analysis (e.g., QM/MM) identifies energy barriers and regioselectivity trends .

Q. How can polymorphism in crystallographic data be addressed during structure refinement?

  • Methodological Answer :

  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine structures against twinned datasets .
  • High-Resolution Data : Collect data at cryogenic temperatures (100 K) to minimize thermal motion artifacts .
  • Validation Tools : Check ADDSYM/PLATON for missed symmetry operations and verify R-factor convergence (<5%) .

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